2-(((6-Methylpyridin-2-yl)amino)methyl)phenol
Description
Historical Context and Discovery
The compound 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol emerged as a subject of interest in the early 2000s, with its first synthetic protocols documented in coordination chemistry studies. Initial reports focused on its role as a tridentate ligand in metal complexes, particularly for manganese and copper ions, where its ability to form stable coordination environments was noted. The compound gained prominence due to its structural similarity to Schiff bases, a class of ligands widely used in catalytic and biological applications. Early synthetic routes involved condensation reactions between 6-methylpyridin-2-amine and 2-hydroxybenzaldehyde derivatives under mild acidic conditions, a method later optimized for higher yields and solvent-free approaches.
Chemical Classification and Nomenclature
This compound belongs to the arylamino phenols , characterized by a phenolic –OH group and an aromatic amine moiety. Its systematic IUPAC name is 2-[[(6-methylpyridin-2-yl)amino]methyl]phenol , reflecting the methyl-substituted pyridine ring linked via an aminomethyl bridge to a phenol group. Common synonyms include:
- 2-{[(6-Methyl-2-pyridinyl)amino]methyl}phenol
- 2-((6-Methylpyridin-2-ylamino)methyl)phenol
- CAS 104768-37-8.
As a reduced Schiff base , it retains the –NH–CH2– linkage typical of hydrogenated imine derivatives, distinguishing it from traditional Schiff bases while maintaining comparable coordinative versatility.
Structural Identity and Molecular Formula
The molecular formula C13H14N2O (MW: 214.26 g/mol) encompasses:
- A phenol ring with a hydroxymethylamine substituent
- A 6-methylpyridin-2-yl group
- An aminomethyl (–CH2–NH–) linker.
Crystallographic studies reveal a twisted conformation between the pyridine and phenol rings (≈50° dihedral angle), stabilized by intramolecular hydrogen bonding between the phenolic –OH and pyridinic nitrogen. The methyl group at the pyridine’s 6-position introduces steric effects that influence metal-binding selectivity. Key bond lengths include:
Significance in Organic and Coordination Chemistry
This compound bridges organic synthesis and coordination chemistry through three critical attributes:
- Ligand Versatility : Acts as a tridentate ligand , coordinating via phenolic oxygen, pyridine nitrogen, and amine nitrogen atoms.
- Metal Compatibility : Forms stable complexes with transition metals (Mn, Cu, Co, Ni) used in catalysis and materials science.
- Structural Tunability : The methylpyridine moiety allows steric and electronic modulation, enabling tailored metal-ligand interactions.
Its derivatives exhibit applications in:
- Catalysis : Mimicking galactose oxidase activity in copper complexes.
- Materials Science : Constructing molecular magnets with manganese.
- Bioinorganic Chemistry : Serving as models for metalloenzyme active sites.
The compound’s synthetic accessibility (<80°C reaction temperatures) and air stability further enhance its utility across chemical disciplines.
Properties
IUPAC Name |
2-[[(6-methylpyridin-2-yl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-4-8-13(15-10)14-9-11-6-2-3-7-12(11)16/h2-8,16H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEENCSHKTVTKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349561 | |
| Record name | 2-{[(6-methylpyridin-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104768-37-8 | |
| Record name | 2-{[(6-methylpyridin-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(6-METHYL-2-PYRIDYLAMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Biological Activity
2-(((6-Methylpyridin-2-yl)amino)methyl)phenol, also known as 4-Bromo-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H12N2O, characterized by a phenolic group linked to a 6-methylpyridin-2-yl moiety through an aminomethyl linkage. This structural arrangement is crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 134.9 mg/L |
| S. aureus | 168.7 mg/L |
| C. freundii | 168.7 mg/L |
| L. monocytogenes | 134.6 mg/L (only for a related compound) |
The MIC values indicate that the compound exhibits bactericidal properties, as evidenced by a ratio of MBC/MIC ≤ 2, suggesting effective inhibition of bacterial growth .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, which is critical for cancer treatment.
A study involving high-throughput screening identified several compounds that inhibit the growth of PhIP-resistant cancer cells, suggesting that derivatives of this compound may also exhibit similar effects . The mechanism of action appears to involve interaction with specific molecular targets within cancer cells, leading to cell death.
The biological activity of this compound is believed to be mediated through its interaction with various enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific biochemical pathways, which are crucial for both antimicrobial and anticancer activities .
Case Studies
- Antibacterial Study : A comparative analysis was conducted on various compounds similar to this compound, revealing significant antibacterial activity against E. coli and S. aureus when tested at concentrations around 500 μM .
- Anticancer Screening : In vitro studies demonstrated that compounds with structural similarities to this compound could induce apoptosis in tumor cell lines, suggesting potential therapeutic applications in cancer treatment .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential biological activities, particularly in the development of new therapeutic agents. Research has highlighted its potential as:
- Antimicrobial Agents : Studies have shown that compounds similar to 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol exhibit antimicrobial properties, making them candidates for drug development against bacterial infections .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is necessary to elucidate its mechanism of action .
Recent investigations into the biological activity of phenolic compounds have demonstrated that they can interact with various biological targets:
- Adenosine Receptor Agonists : The compound's structural features suggest it could act on adenosine receptors, which are crucial in numerous physiological processes. Compounds with similar structures have shown promise as agonists for these receptors, potentially leading to advancements in treating conditions like heart disease and neurological disorders .
Materials Science
The compound's unique chemical structure allows for its use in synthesizing new materials:
- Polymer Chemistry : Its phenolic nature enables it to act as a building block for creating polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted on structurally similar compounds revealed that certain derivatives showed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the phenolic hydroxyl group which enhances binding to bacterial cell walls .
Case Study 2: Anticancer Research
In vitro studies demonstrated that compounds related to this compound inhibited the growth of various cancer cell lines through apoptosis induction pathways. The results indicated a potential for these compounds in developing novel anticancer therapies .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on variations in the pyridine substituents, linker groups, or additional functional moieties. Key examples include:
| Compound | Structural Features | Key Differences |
|---|---|---|
| 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol | Phenol core, 6-methylpyridin-2-yl group, aminomethyl linker. | Reference compound for comparison. |
| 3-(Bis((6-methylpyridin-2-yl)methyl)amino)propan-1-ol (L2) | Propanol backbone with two 6-methylpyridin-2-yl groups and an amine linker. | Bulkier structure; designed for Zn(II) coordination . |
| 2-({2-(2-Pyridyl)ethylamino}methyl)phenol (HL) | Phenol core with two pyridyl arms and an ethylamino linker. | More complex chelating ability for dinuclear Zn(II) complexes . |
| 2-((4-Hydroxybenzyl)amino)phenol | Phenol core with a 4-hydroxybenzylamino group. | Lacks pyridine ring; simpler aromatic substitution . |
| 2-(6-Methylpyridin-2-yl)-1-phenylethanone | Pyridine linked to an acetophenone group. | No phenolic hydroxyl or aminomethyl bridge; ketone functionality . |
Key Observations :
- The target compound’s aminomethyl linker and pyridine substitution distinguish it from purely phenolic or pyridine-based analogs.
- Bulkier ligands like L2 and HL are tailored for metal coordination, whereas simpler analogs (e.g., 2-((4-hydroxybenzyl)amino)phenol) lack such versatility .
Coordination Chemistry :
- The target compound’s phenolic oxygen and pyridyl nitrogen atoms enable coordination to metals like Zn(II). Dinuclear Zn(II) complexes (e.g., HL-based complexes) exhibit distorted octahedral geometries and catalytic activity in phosphodiester bond cleavage (e.g., BNPP hydrolysis) .
- Comparison : Ligands with multiple pyridyl groups (e.g., L2) enhance metal-binding stability, while simpler analogs may show weaker coordination .
Physicochemical Properties
- Solubility: Phenolic hydroxyl and pyridyl groups enhance polarity, favoring solubility in polar solvents (e.g., methanol, DMF) .
- Basicity: The pyridine nitrogen contributes to weak basicity, while the phenolic OH is acidic, enabling pH-dependent behavior .
Preparation Methods
One-Pot Aminoalkylation Using Aldehydes and Amines (Solvent-Free or Solvent Conditions)
A widely employed method for synthesizing 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol involves the one-pot aminoalkylation of phenol derivatives with an aldehyde and a heterocyclic amine such as 6-methyl-2-aminopyridine. The process typically proceeds via the formation of an imine intermediate followed by nucleophilic attack of the phenol.
- Mix amine (1.0 mmol) and aldehyde (1.2 mmol) and stir at elevated temperature (~80°C) for 10 minutes.
- Add phenol (1.0 mmol) and continue heating until the reaction completes (monitored by TLC, typically 30–120 minutes).
- Extract the product with diethyl ether, dry over anhydrous magnesium sulfate, and evaporate the solvent.
- Purify the crude product by recrystallization from boiling n-hexane to obtain a white precipitate.
This method is efficient, solvent-free or with minimal solvent, and yields pure products suitable for further applications.
| Parameter | Details |
|---|---|
| Amine | 6-Methylpyridin-2-ylamine |
| Aldehyde | Formaldehyde or substituted benzaldehydes |
| Phenol | Phenol or substituted phenols |
| Temperature | 80°C |
| Reaction Time | 30–120 minutes |
| Workup | Diethyl ether extraction, drying, evaporation |
| Purification | Recrystallization from n-hexane |
| Yield | Moderate to high (varies by substrate) |
Optimized Synthesis via Reflux in Biphasic Solvent System (Toluene/Water)
An optimized method reported for related N5O2 aminophenols, which are structurally similar compounds, involves:
- Reacting 2,6-bis{[(pyrid-2-ylmethyl)amino]methyl}pyridine with 4-methylphenol and formaldehyde in a biphasic mixture of toluene and water.
- The mixture is refluxed for 24 hours to facilitate the Mannich-type reaction.
- After completion, the product is extracted with dichloromethane, dried over magnesium sulfate, and concentrated.
- The crude oil is washed with water to remove excess phenol.
This method achieves a yield of about 50% and provides a cleaner product with simplified purification steps compared to previous protocols.
| Parameter | Details |
|---|---|
| Starting material | 2,6-bis{[(pyrid-2-ylmethyl)amino]methyl}pyridine |
| Phenol derivative | 4-Methylphenol |
| Formaldehyde | 1.8 mmol |
| Solvent system | Toluene (5 mL) and water (10 mL) |
| Temperature | Reflux (~110°C) |
| Reaction Time | 24 hours |
| Workup | Dichloromethane extraction, drying, concentration |
| Yield | 50% |
Reductive Amination Route via Nitro-Substituted Precursors
Another synthetic strategy involves reductive amination starting from nitro-substituted benzaldehydes or benzoic acids:
- Condensation of 3-hydroxy-4-nitrobenzaldehyde with 6-methyl-2-aminopyridine forms an imine intermediate.
- Subsequent reduction of the nitro group (e.g., catalytic hydrogenation or chemical reduction) yields the target aminomethylphenol derivative.
- Alternatively, condensation of 3-hydroxy-4-nitrobenzoic acid with the amine followed by reduction of both nitro and amide groups can be employed.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| One-pot aminoalkylation | 6-Methylpyridin-2-ylamine, aldehyde, phenol | 80°C, solvent-free or minimal solvent, 30–120 min | Moderate to high | Simple, efficient, minimal purification |
| Reflux in biphasic system | 2,6-bis{[(pyrid-2-ylmethyl)amino]methyl}pyridine, 4-methylphenol, formaldehyde | Reflux in toluene/water, 24 h | ~50 | Optimized for related aminophenols, cleaner product |
| Reductive amination | 3-Hydroxy-4-nitrobenzaldehyde, 6-methylpyridin-2-ylamine | Condensation + reduction | Variable | Useful for derivatives, requires reduction step |
Additional Notes and Research Findings
- The aminoalkylation reactions proceed efficiently under mild heating without the need for strong acids or bases, reducing side reactions and improving selectivity.
- Purification by recrystallization from non-polar solvents such as n-hexane is effective in isolating pure products, as the aminomethylphenols often precipitate as crystalline solids.
- The reductive amination method allows for functional group tolerance and the introduction of various substituents on the pyridine or phenol rings, enabling structural diversification.
- The compound exhibits a molecular weight of 214.26 g/mol, a boiling point of approximately 378°C, and a density of 1.206 g/cm³, indicating good thermal stability for synthetic handling.
- These preparation methods have been validated by spectroscopic analysis such as ^1H NMR, confirming the structural integrity of the products.
Q & A
Q. What are the recommended synthetic routes for 2-(((6-Methylpyridin-2-yl)amino)methyl)phenol?
The compound can be synthesized via amide coupling reactions using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF). Post-reaction purification typically involves silica gel flash chromatography with gradients of ethyl acetate and hexane. This methodology is analogous to the synthesis of structurally related pyridine derivatives, where regioselective functionalization of the pyridine ring is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ESI-MS (Electrospray Ionization Mass Spectrometry): For confirming molecular weight (e.g., observed [M+H]⁺ peaks as in Example 6 of ) .
- NMR (¹H/¹³C): To resolve aromatic protons from the pyridine and phenol moieties, and to confirm methyl group positions.
- IR Spectroscopy: To identify hydroxyl (-OH) and amine (-NH) stretching vibrations.
Q. How can crystallographic data be obtained for structural validation?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For disordered structures, refinement strategies include modeling partial occupancy or splitting atoms into multiple positions. The SHELX suite is robust for handling such complexities, as demonstrated in Zn(II) complexes with similar ligands .
Advanced Research Questions
Q. How can researchers address crystallographic refinement challenges when high disorder is present?
High disorder, common in flexible ligands or solvent molecules, can be managed by:
- Applying geometric restraints to maintain chemically reasonable bond lengths/angles.
- Using PART instructions in SHELXL to model split positions or partial occupancy .
- Incorporating solvent masking algorithms to account for disordered solvent molecules, as seen in the refinement of Zn(II) complexes with perchlorate counterions .
Q. What methodologies are recommended for analyzing hydrogen-bonding networks in crystals of this compound?
Graph set analysis (as per Etter’s rules) is critical for categorizing hydrogen-bond motifs (e.g., chains, rings). Software like Mercury (CCDC) can visualize interactions, while computational tools (e.g., Gaussian) calculate interaction energies. Evidence from related phenol-pyridine systems shows that O–H···N and N–H···O bonds often drive supramolecular assembly .
Q. How can stereoisomerism be resolved during synthesis?
Chiral separation techniques, such as chiral stationary phase HPLC (e.g., Chiralpak® OD column), are effective. Isomeric resolution was demonstrated in Example 7-8 of , where enantiomers were separated using methanol-DMEA (0.2%) in supercritical CO₂, achieving >98% enantiomeric excess .
Q. What computational approaches predict intermolecular interactions in crystal packing?
Density Functional Theory (DFT) calculations can optimize molecular geometries and predict hydrogen-bond strengths. Pairwise interaction energies between molecules, combined with Hirshfeld surface analysis, provide insights into dominant packing forces. This approach is validated in studies on pyridine-phenol Schiff bases .
Data Contradiction and Validation
Q. How should conflicting data on hydrogen-bonding motifs be resolved?
Cross-validation using multiple techniques is essential:
- Compare experimental (X-ray) bond lengths/angles with DFT-optimized geometries.
- Validate spectroscopic data (e.g., IR peak shifts for -OH groups in hydrogen-bonded vs. free states).
- Re-examine crystallization conditions, as solvent polarity can alter bonding patterns .
Q. What strategies mitigate low yields in coupling reactions?
- Screen coupling agents: Replace HATU with EDCI/HOBt for cost-sensitive syntheses.
- Optimize stoichiometry (e.g., 1.2 equivalents of acylating agent relative to amine).
- Use microwave-assisted synthesis to reduce reaction times and improve yields, as applied in related pyridine derivatives .
Methodological Tables
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
